2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound that features a benzylthio group attached to an acetamide moiety, with a pyrimidin-5-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the acetamide carbonyl carbon. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the benzylthio group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-(pyrimidin-4-yl)ethyl)acetamide: Similar structure but with a pyrimidin-4-yl substituent.
2-(benzylthio)-N-(2-(pyridin-5-yl)ethyl)acetamide: Similar structure but with a pyridin-5-yl substituent.
Uniqueness
2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The combination of the benzylthio group and the pyrimidin-5-yl ethyl substituent provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-pyrimidin-5-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(11-20-10-13-4-2-1-3-5-13)18-7-6-14-8-16-12-17-9-14/h1-5,8-9,12H,6-7,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKQVJQGRHWXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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